molecular formula C45H29N5 B3081654 DCzTRZ CAS No. 1106730-48-6

DCzTRZ

Cat. No.: B3081654
CAS No.: 1106730-48-6
M. Wt: 639.7 g/mol
InChI Key: SWUBEMMFTUPINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DCzTRZ, also known as 9,9’- (5- (4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis (9H-carbazole), is a thermally activated delayed fluorescence (TADF) material. It is primarily used as a blue dopant in organic light-emitting diodes (OLEDs). The compound consists of two electron-donating carbazole moieties attached to one of the phenyl rings of an electron-deficient 1,3,5-triphenyltriazine unit .

Mechanism of Action

Target of Action

DCzTRZ, also known as 9,9’- (5- (4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis (9H-carbazole), is primarily used as a bipolar blue dopant material in highly efficient Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLED) devices . It has a structure of two electron-donating carbazole moieties attached to one of the phenyl rings of an electron-deficient 1,3,5-triphenyltriazine unit .

Mode of Action

As an electron acceptor, this compound can form an exciplex with the electron donor DMAC-DPS for green TADF-OLED devices . This interaction results in devices with high photoluminescence quantum yield and high quantum efficiency .

Biochemical Pathways

The biochemical pathways of this compound are primarily related to its role in OLED devices. The compound’s interaction with electron donors leads to the formation of an exciplex, which is crucial for the device’s light-emitting properties . .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of this compound, we can discuss its properties that affect its performance in OLED devices. This compound has a molecular weight of 639.75 g/mol, and its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are 5.88 eV and 2.86 eV, respectively . These properties influence its ability to accept electrons and form an exciplex with electron donors.

Result of Action

The result of this compound’s action in OLED devices is the emission of light. When this compound forms an exciplex with an electron donor, it leads to devices with high photoluminescence quantum yield and high quantum efficiency . This results in highly efficient light emission, making this compound a valuable component in the creation of TADF-OLED devices.

Action Environment

The performance and stability of this compound in OLED devices can be influenced by various environmental factors. For instance, the temperature can affect the compound’s stability, with a glass transition temperature (Tg) of 160℃ and a temperature at 5% weight loss (Td) of 397℃ . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DCzTRZ involves the attachment of carbazole moieties to a phenyl ring of a 1,3,5-triphenyltriazine unit. The reaction typically requires a solvent such as toluene and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, this compound is produced using high-purity sublimation techniques. This method ensures that the compound is obtained in a highly pure form, which is crucial for its application in OLEDs .

Chemical Reactions Analysis

Types of Reactions

DCzTRZ undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out in solvents such as toluene or dichloromethane under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique electronic and photophysical properties .

Scientific Research Applications

DCzTRZ has a wide range of scientific research applications, including:

Properties

IUPAC Name

9-[3-carbazol-9-yl-5-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H29N5/c1-3-15-30(16-4-1)43-46-44(31-17-5-2-6-18-31)48-45(47-43)32-27-33(49-39-23-11-7-19-35(39)36-20-8-12-24-40(36)49)29-34(28-32)50-41-25-13-9-21-37(41)38-22-10-14-26-42(38)50/h1-29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUBEMMFTUPINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DCzTRZ
Reactant of Route 2
Reactant of Route 2
DCzTRZ
Reactant of Route 3
Reactant of Route 3
DCzTRZ
Reactant of Route 4
Reactant of Route 4
DCzTRZ
Reactant of Route 5
Reactant of Route 5
DCzTRZ
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
DCzTRZ

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.